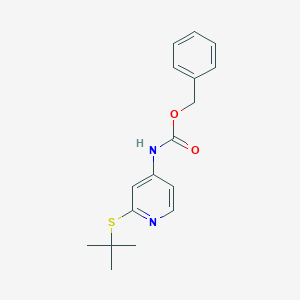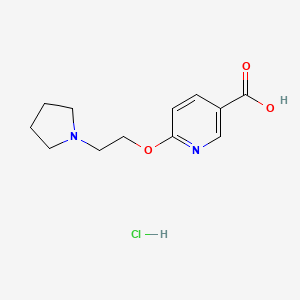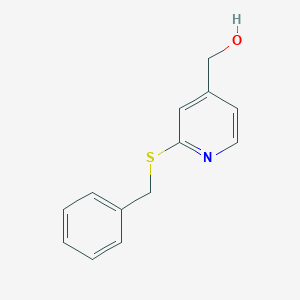
(2-(Benzylthio)pyridin-4-yl)methanol; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)pyridin-4-yl)methanol (2-BPM) is a synthetic compound that has been studied extensively in recent years due to its potential use in the synthesis of medicines and other organic compounds. 2-BPM is a thiopyridin-4-ylmethanol, which is a type of heterocyclic compound containing a sulfur atom, and has a molecular weight of 135.2 g/mol. 2-BPM has a purity of 95% and is a colorless to light yellow liquid at room temperature. It has a melting point of -45 °C, boiling point of 88-90 °C, and flash point of 38 °C.
Mecanismo De Acción
The mechanism of action of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is not yet fully understood. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% functions by inhibiting the activity of certain enzymes involved in metabolic pathways. It is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% binds to these enzymes and prevents them from catalyzing their reactions, thus preventing the metabolic process from occurring. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95% have not yet been fully studied. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% has the potential to inhibit the activity of certain enzymes involved in metabolic pathways, resulting in a decrease in the production of certain metabolites. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-(Benzylthio)pyridin-4-yl)methanol; 95% in laboratory experiments include its high purity (95%), its low melting point (-45 °C), and its low boiling point (88-90 °C). In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is relatively inexpensive and easy to obtain. The main limitation of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is its lack of specificity, as it is believed to inhibit the activity of multiple enzymes involved in metabolic pathways.
Direcciones Futuras
The potential future directions for research on (2-(Benzylthio)pyridin-4-yl)methanol; 95% include further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as a contrast agent in MRI scans. In addition, further studies could be conducted to investigate the potential side effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95%, as well as its potential toxicity. Finally, further studies could be conducted to investigate the potential use of (2-(Benzylthio)pyridin-4-yl)methanol; 95% in other applications, such as in the synthesis of other organic compounds.
Métodos De Síntesis
(2-(Benzylthio)pyridin-4-yl)methanol; 95% is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide and an alkyl halide, with the alkoxide being the nucleophile and the alkyl halide being the electrophile. The reaction results in the formation of an ether, which is a type of organic compound containing an oxygen atom. The Williamson ether synthesis is a versatile method for synthesizing many different types of organic compounds, including (2-(Benzylthio)pyridin-4-yl)methanol; 95%.
Aplicaciones Científicas De Investigación
(2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use in medicinal and pharmaceutical applications. It has been studied for its ability to inhibit the activity of enzymes involved in various metabolic pathways, such as the cytochrome P450 enzyme family. (2-(Benzylthio)pyridin-4-yl)methanol; 95% has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) scans.
Propiedades
IUPAC Name |
(2-benzylsulfanylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJTUGDCZDVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzylthio)pyridin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

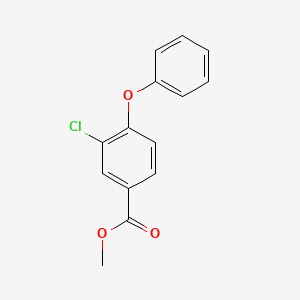


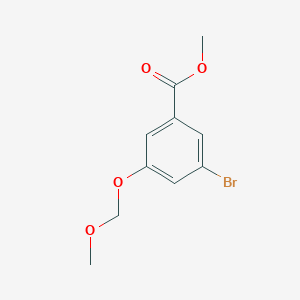

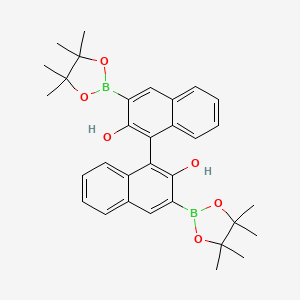
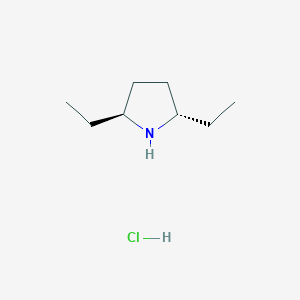
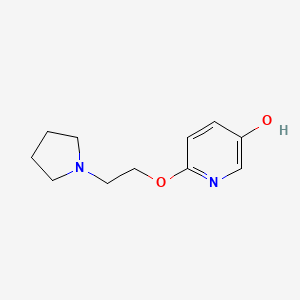

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
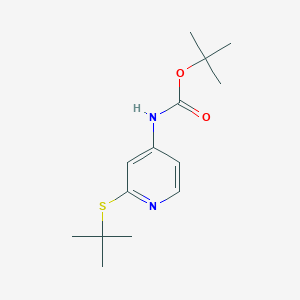
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
